molecular formula C19H29ClN2O5 B1266332 Salicylic acid, 4-(3-morpholinopropionamido)-, pentyl ester, hydrochloride CAS No. 14028-05-8

Salicylic acid, 4-(3-morpholinopropionamido)-, pentyl ester, hydrochloride

Cat. No. B1266332
CAS RN: 14028-05-8
M. Wt: 400.9 g/mol
InChI Key: VSEGUNIXPHNZFV-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “Salicylic acid, 4-(3-morpholinopropionamido)-, pentyl ester, hydrochloride” are not provided in the search results . Information such as melting point, boiling point, solubility, and stability would typically be included in this analysis.

Scientific Research Applications

Synthesis and Characterization

  • Aminoalcohol Esters of Crotonic Acid : Salicylic acid derivatives, including morpholinoethyl esters, have been synthesized and characterized for various properties. These studies contribute to understanding the chemical nature and potential applications of such compounds (Jones & Wilson, 1953).

  • Ester Derivatives of Salicylic Acid : Research on ester derivatives of salicylic acid has explored their synthesis, characterization, stability, and solubility. These studies are crucial in understanding the physical and chemical properties of these compounds (Hung, Mellick, Prankerd, & Roberts, 1997).

Biochemical Properties

  • Anti-Inflammatory Drug Metabolism : Salicylic acid and its derivatives have been studied for their effects on sulfate metabolism, particularly in relation to anti-inflammatory drug action. This research offers insights into the biochemical pathways involved in the metabolism of these compounds (Bostroem, Berntsen, & Whitehouse, 1964).

  • Synthesis and Pharmacological Assessment : Studies have been conducted on the synthesis and pharmacological assessment of salicylic acid derivatives, highlighting their potential as biologically active substances with applications in medicine, industry, and agriculture (Ukrainets, Mospanova, & Davidenko, 2014).

Medical and Pharmaceutical Applications

  • Polymeric Prodrugs : Salicylic acid derivatives have been incorporated into biodegradable polymers to create novel polymeric prodrugs. These have potential applications in various medical fields, including inflammatory bowel disease (Erdmann & Uhrich, 2000).

  • Nitric-Oxide-Releasing Prodrugs : Derivatives of salicylic acid have been developed as nitric-oxide-releasing prodrugs, showing potential for clinical applications due to their anti-inflammatory activities and reduced gastrotoxicity compared to traditional aspirin (Rolando et al., 2013).

Chemical and Industrial Uses

  • Catalytic Esterification Process : Research on the catalytic esterification of salicylic acid with C4-C5 alcohols contributes to the industrial production of salicylic acid esters. This process is crucial for manufacturing various products derived from salicylic acid (Xiu, 2000).

Safety And Hazards

The safety and hazards associated with “Salicylic acid, 4-(3-morpholinopropionamido)-, pentyl ester, hydrochloride” are not provided in the search results . It is always important to handle chemical compounds with appropriate safety measures.

Future Directions

The future directions for research on “Salicylic acid, 4-(3-morpholinopropionamido)-, pentyl ester, hydrochloride” are not provided in the search results . Potential areas of interest could include exploring its biological activity, potential applications, and environmental impact.

properties

IUPAC Name

pentyl 2-hydroxy-4-(3-morpholin-4-ylpropanoylamino)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O5.ClH/c1-2-3-4-11-26-19(24)16-6-5-15(14-17(16)22)20-18(23)7-8-21-9-12-25-13-10-21;/h5-6,14,22H,2-4,7-13H2,1H3,(H,20,23);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSEGUNIXPHNZFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)C1=C(C=C(C=C1)NC(=O)CCN2CCOCC2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10161292
Record name Salicylic acid, 4-(3-morpholinopropionamido)-, pentyl ester, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10161292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Salicylic acid, 4-(3-morpholinopropionamido)-, pentyl ester, hydrochloride

CAS RN

14028-05-8
Record name Salicylic acid, 4-(3-morpholinopropionamido)-, pentyl ester, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014028058
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Salicylic acid, 4-(3-morpholinopropionamido)-, pentyl ester, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10161292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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